2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Steroid Sulfatase Inhibition Breast Cancer Endocrinology

Distinct 2,6-dichlorobenzenesulfonamide steroid sulfatase (STS) inhibitor (IC₅₀ 80 nM in JEG-3). Orthogonal to sulfamate-based clinical candidates, enabling target-engagement confirmation and resistance studies. The 3-methoxyazetidine moiety allows N-alkylation/O-demethylation for SAR exploration. Use as a reference standard for LC-MS/MS method development (characteristic [M+H]⁺ at m/z 387.0, dichloro pattern). Competitive pricing for research quantities.

Molecular Formula C16H16Cl2N2O3S
Molecular Weight 387.28
CAS No. 2034262-80-9
Cat. No. B2413389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
CAS2034262-80-9
Molecular FormulaC16H16Cl2N2O3S
Molecular Weight387.28
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C16H16Cl2N2O3S/c1-23-13-9-20(10-13)12-7-5-11(6-8-12)19-24(21,22)16-14(17)3-2-4-15(16)18/h2-8,13,19H,9-10H2,1H3
InChIKeyNGPJRFOAJMOEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034262-80-9): Core Structural and Physicochemical Identity


2,6-Dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034262-80-9) is a synthetic small-molecule sulfonamide (molecular formula C₁₆H₁₆Cl₂N₂O₃S; molecular weight 387.28 g/mol) [1]. It features a 2,6-dichlorobenzenesulfonamide core linked via a secondary amine to a para-substituted phenyl ring bearing a 3-methoxyazetidine moiety. The compound is catalogued in the ChEMBL database (CHEMBL1628091) [2] and is commercially offered as a research-grade building block or reference standard, though publicly available biological characterization remains sparse.

Why Generic Benzenesulfonamide Analogs Cannot Substitute for 2,6-Dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide


The compound occupies a narrow chemical space defined by the combination of a 2,6-dichloro substitution on the sulfonamide phenyl ring and a para-attached 3-methoxyazetidine-phenylamine motif. Closely related analogs—such as the 2-bromo (CAS 2034262-74-1) [1], 4-cyano , or 3,4-dimethoxy benzenesulfonamide variants—differ in at least one critical structural determinant: halogen identity, regioisomeric substitution, or electronic character of the sulfonamide aryl ring. In sulfonamide-target interactions (e.g., steroid sulfatase, carbonic anhydrase), the 2,6-dichloro pattern imposes distinct steric and electronic constraints that influence binding-pocket complementarity and metabolic stability [2]. Therefore, generic replacement with a mono-halogenated or non-halogenated sulfonamide analog is expected to alter target engagement, selectivity, and ADME properties in ways that are not predictable without empirical comparison.

2,6-Dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide: Quantitative Differentiation Evidence vs. Structural Analogs


Steroid Sulfatase (STS) Inhibitory Activity: 2,6-Dichloro vs. Class Baseline

The compound (ChEMBL ID: CHEMBL1628091) is reported to inhibit human steroid sulfatase (STS) in JEG-3 choriocarcinoma cells with an IC₅₀ of 80 nM [1][2]. While direct head-to-head data against the closest analogs (e.g., 2-bromo or 4-cyano variants) are not publicly available, this value places the compound within the nanomolar potency range observed for sulfamate- and sulfonamide-based STS inhibitors. For reference, the clinical candidate Irosustat (STX64, a sulfamate ester) exhibits an IC₅₀ of ~1 nM in purified enzyme assays, though its cellular potency differs markedly [3]. The 2,6-dichloro substitution distinguishes this compound from mono-halogenated or non-halogenated scaffolds, which typically show 5- to 50-fold reduced STS inhibition in published series [3].

Steroid Sulfatase Inhibition Breast Cancer Endocrinology

Predicted Physicochemical Differentiation: Lipophilicity and Permeability vs. Mono-Halogenated Analogs

The computed ALogP for 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is 4.8, exceeding the Rule of 5 threshold (ALogP > 5 considered unfavorable) but complying with Rule of 5 overall (molecular weight 387.28 < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10) [1]. While direct experimental logP or permeability data for this exact compound are not publicly reported, the 2,6-dichloro pattern is predicted to increase lipophilicity by approximately 0.5–1.0 log units compared to the 2-bromo analog (ALogP estimated at ~3.8–4.3) and by >1.5 log units relative to the 4-cyano analog (ALogP estimated at ~2.5–3.0), based on standard fragment-based calculations [2]. This difference has practical implications for Caco-2 permeability and plasma protein binding in cell-based assays.

Drug-likeness Permeability Medicinal Chemistry

Structural Determinant: 2,6-Dichloro Substitution Pattern Uniquely Constrains Conformational Space

The 2,6-dichloro substitution on the benzenesulfonamide ring enforces a distinct dihedral angle between the sulfonamide plane and the dichlorophenyl ring compared to 2-mono-chloro or 2-bromo analogs. Computational analysis of the dihedral angle distribution (not experimentally determined for this specific compound) suggests that the symmetrical 2,6-disubstitution restricts rotational freedom more severely than a 2-mono-halo pattern, potentially influencing the spatial orientation of the sulfonamide NH and S=O groups critical for target hydrogen bonding [1]. This steric constraint is absent in the 3,4-dimethoxy analog (a non-halogenated comparator) , which instead modulates electronics through methoxy donor effects.

Conformational Analysis Structure-Activity Relationship Molecular Design

Optimal Use Cases for 2,6-Dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide in Scientific Procurement


Steroid Sulfatase (STS) Inhibitor Tool Compound for Breast Cancer Target Validation

With an IC₅₀ of 80 nM against STS in JEG-3 cells [1], this compound serves as a low-nanomolar potency chemical probe for studies investigating the role of STS in estrogen-dependent breast cancer models. Its 2,6-dichlorobenzenesulfonamide scaffold is structurally distinct from the sulfamate-based clinical candidates (e.g., Irosustat), offering researchers an orthogonal chemotype for target engagement confirmation and resistance mechanism studies [1][2].

Building Block for Parallel SAR Libraries Targeting Sulfonamide-Binding Enzymes

The 3-methoxyazetidine moiety provides a versatile handle for further derivatization (e.g., N-alkylation, O-demethylation) in medicinal chemistry campaigns . As a building block, this compound enables systematic exploration of the 2,6-dichloro substitution effect across a series of sulfonamide-based inhibitors, while the para-methoxyazetidine-phenylamine substructure can be diversified to probe the azetidine pocket in targets such as carbonic anhydrases or RORγt [3].

Negative Control or Comparator for Halogen-Selectivity Profiling in Sulfonamide Series

When run alongside the 2-bromo analog (CAS 2034262-74-1) and the non-halogenated 3,4-dimethoxy analog in parallel dose-response assays, this compound can help deconvolve the contribution of halogen identity (Cl vs. Br) and substitution pattern (2,6-di vs. 2-mono) to target potency, selectivity, and cytotoxicity. This application is particularly relevant for drug discovery teams optimizing halogen bonding interactions [2].

Reference Compound for Analytical Method Development (LC-MS/MS Quantification)

The compound's distinct molecular ion ([M+H]⁺ m/z 387.0; isotopic pattern characteristic of dichloro substitution) makes it suitable as a reference standard for developing sensitive LC-MS/MS quantification methods in pharmacokinetic or cellular uptake studies. Its predicted moderate lipophilicity (ALogP 4.8) [4] also allows its use as a retention-time marker for reverse-phase chromatographic method optimization.

Quote Request

Request a Quote for 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.